(4E)-4-[(benzylamino)methylidene]-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[(E)-1-(BENZYLAMINO)METHYLIDENE]-2-(3-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a benzylamino group, a chlorophenyl group, and a methyl group attached to a pyrazolone ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-(BENZYLAMINO)METHYLIDENE]-2-(3-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves the condensation of benzylamine with an appropriate aldehyde or ketone, followed by cyclization with hydrazine derivatives. The reaction conditions often include refluxing in solvents such as ethanol or isopropyl alcohol, with the use of catalysts like triethyl orthoformate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-(BENZYLAMINO)METHYLIDENE]-2-(3-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino or chlorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted benzylamino or chlorophenyl derivatives.
Scientific Research Applications
4-[(E)-1-(BENZYLAMINO)METHYLIDENE]-2-(3-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-[(E)-1-(BENZYLAMINO)METHYLIDENE]-2-(3-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in inflammatory or cancer pathways, leading to reduced activity or proliferation of target cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrazole/1,2,4-oxadiazole conjugate ester derivatives: These compounds share a similar pyrazole core and have been studied for their antimicrobial activities.
Benzimidazoles: Another class of heterocyclic compounds with diverse biological activities, including antiviral and anticancer properties.
Uniqueness
4-[(E)-1-(BENZYLAMINO)METHYLIDENE]-2-(3-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzylamino and chlorophenyl groups contribute to its potential as a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C18H16ClN3O |
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Molecular Weight |
325.8 g/mol |
IUPAC Name |
4-(benzyliminomethyl)-2-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H16ClN3O/c1-13-17(12-20-11-14-6-3-2-4-7-14)18(23)22(21-13)16-9-5-8-15(19)10-16/h2-10,12,21H,11H2,1H3 |
InChI Key |
KFVYOJVXQVQBEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NCC3=CC=CC=C3 |
Origin of Product |
United States |
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